molecular formula C14H13N3 B2730830 1-(3-methylbenzyl)-1H-benzotriazole CAS No. 142087-15-8

1-(3-methylbenzyl)-1H-benzotriazole

Cat. No. B2730830
CAS RN: 142087-15-8
M. Wt: 223.279
InChI Key: YAWKUAOZLUPNMI-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-1H-benzotriazole, also known as MBT, is a chemical compound that belongs to the class of benzotriazole derivatives. MBT has gained significant attention in the scientific community due to its potential applications in various fields, including material science, environmental science, and biomedical research.

Scientific Research Applications

Occurrence and Environmental Fate

Benzotriazoles, including 1H-benzotriazole and its derivatives, are widely recognized for their persistence in aquatic environments due to their extensive use as corrosion inhibitors in various industrial and consumer products. Studies have documented the presence of benzotriazoles in river waters and wastewater treatment plants, highlighting their widespread environmental distribution and the challenges associated with their removal during water treatment processes. For example, Kiss and Fries (2009) reported the occurrence of benzotriazoles in German rivers, emphasizing the need for understanding their environmental fate and the efficacy of wastewater treatment methods in reducing their concentrations (Kiss & Fries, 2009).

Degradation and Removal Technologies

Research on the biotransformation and photochemical degradation of benzotriazoles has provided valuable insights into potential removal mechanisms and the environmental persistence of these compounds. Huntscha et al. (2014) explored the aerobic biological degradation of benzotriazoles, identifying transformation products and elucidating degradation pathways, which are crucial for assessing the environmental impacts of these substances and developing effective removal strategies (Huntscha et al., 2014).

Toxicity and Ecological Impacts

The ecological and toxicological effects of benzotriazoles have also been a focus of scientific research. Studies have investigated the toxicity of benzotriazoles and their derivatives to aquatic organisms, providing evidence of the potential risks these compounds pose to aquatic ecosystems. Pillard et al. (2001) compared the toxicity of different benzotriazole derivatives, highlighting the variability in their effects on various test organisms and the importance of understanding these impacts for environmental risk assessment (Pillard et al., 2001).

Analytical Methods and Human Exposure

Advancements in analytical techniques have facilitated the detection and quantification of benzotriazoles in environmental matrices, aiding in exposure assessment and pollution monitoring. Asimakopoulos et al. (2013) developed a method for determining benzotriazoles and benzothiazoles in human urine, underscoring the importance of assessing human exposure to these compounds and their potential health implications (Asimakopoulos et al., 2013).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15-16-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWKUAOZLUPNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of benzotriazole (3 g) in DMF (38 mL) at r.t. was added a solution of 10N NaOH (2.75 mL). After stirring for 25 min., 3-methylbenzyl bromide (3.9 mL) was added. The mixture was further stirred for 30 min, diluted with H2O, and extracted with EtOAc. The EtOAc extract was washed with brine (2×), water, brine, and was then dried (MgSO4) and concentrated. The residue was stirred in diethyl ether/hexane to give the title compound as a white solid.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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